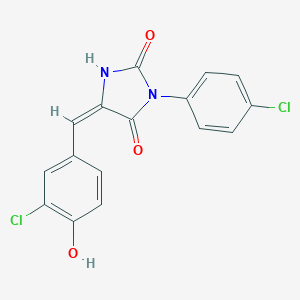![molecular formula C20H27NO2S B305777 N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305777.png)
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, also known as ADX-47273, is a chemical compound that has been studied extensively for its potential therapeutic applications. It belongs to a class of compounds called positive allosteric modulators (PAMs) that target the metabotropic glutamate receptor 5 (mGluR5), a receptor that plays a crucial role in the regulation of synaptic transmission and plasticity in the brain.
Mécanisme D'action
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide acts as a positive allosteric modulator of the mGluR5 receptor, which enhances the receptor's response to glutamate, a neurotransmitter involved in synaptic transmission and plasticity. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and reduced symptoms of anxiety and depression. It has also been shown to have neuroprotective effects and to promote the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide is its specificity for the mGluR5 receptor, which reduces the risk of off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
There are several potential future directions for research on N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide. One area of interest is its potential therapeutic applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a cognitive enhancer in healthy individuals, particularly in the context of aging or cognitive decline. Additionally, further research is needed to understand the long-term effects and safety of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide, particularly with regard to its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide involves a multi-step process that starts with the preparation of 1-adamantylamine, which is then reacted with 4-bromobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced to the amine using sodium borohydride, followed by reaction with 2-mercaptoethanol and acetic anhydride to yield the final product.
Applications De Recherche Scientifique
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to improve cognitive function and reduce symptoms of anxiety and depression in animal models.
Propriétés
Nom du produit |
N-[4-(1-adamantyl)phenyl]-2-[(2-hydroxyethyl)sulfanyl]acetamide |
|---|---|
Formule moléculaire |
C20H27NO2S |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
N-[4-(1-adamantyl)phenyl]-2-(2-hydroxyethylsulfanyl)acetamide |
InChI |
InChI=1S/C20H27NO2S/c22-5-6-24-13-19(23)21-18-3-1-17(2-4-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h1-4,14-16,22H,5-13H2,(H,21,23) |
Clé InChI |
SDTXGKHSMRDRKT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Methoxypropyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B305694.png)
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305696.png)
![(5E)-1-(2-methylphenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B305700.png)
![Methyl 4-(5-{[3-(3-methoxypropyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B305701.png)

![5-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305703.png)


![(5E)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-(3-methoxypropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B305706.png)


![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B305716.png)
![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)